molecular formula C8H20NO3P B031016 [(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester CAS No. 137734-62-4

[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester

Cat. No. B031016
M. Wt: 209.22 g/mol
InChI Key: KMWJPFATBVIYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester” is a type of organophosphorus compound. Phosphonic acids, including this compound, are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . They are one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains .


Synthesis Analysis

The synthesis of phosphonic acids, such as “[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester”, can be achieved through the McKenna Synthesis. This process involves the preparation of phosphonic acids from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The use of microwave irradiation has been found to dramatically accelerate this process .


Molecular Structure Analysis

Phosphonates or phosphonic acids are organophosphorus compounds containing C−PO(OR)2 groups (where R = alkyl, aryl, or just hydrogen). The phosphorus has a formal charge of +1, the oxygen above it has a formal charge of −1, and the bond between them is single .


Chemical Reactions Analysis

Phosphonic acids are prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The reaction of methyl acrylate with diethyl phosphonate is another example of a chemical reaction involving similar compounds .


Physical And Chemical Properties Analysis

Esters, including phosphonic esters, are polar but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Future Directions

The future directions in the field of phosphonic acids and their derivatives involve the development of more environmentally friendly and economically competitive processes for their synthesis . The use of microwave-assisted synthesis is one such advancement that has shown significant promise .

properties

IUPAC Name

N-(diethoxyphosphorylmethyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO3P/c1-5-9(4)8-13(10,11-6-2)12-7-3/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWJPFATBVIYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Ethylmethylamino)methyl]-phosphonic Acid Diethyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.